Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. Unsubstituted and Methoxy Analogs
This evidence item reports computed physicochemical properties for the target compound and two hypothetical closest analogs—the unsubstituted azetidine core and the 3-methoxy variant—to illustrate the design rationale. The target compound (LogP ≈ 1.1) introduces a significant increase in hydrogen-bond acceptor count (HBA = 7) compared to the unsubstituted analog (HBA = 3), while maintaining a moderate lipophilicity similar to that of the methoxy analog [1][2]. Direct experimental measurements for the specific analogs are not available in the public domain; the data presented are computed using standard PubChem algorithms and serve as a class-level inference of properties often correlated with solubility and permeability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1; HBA Count = 7 [1] |
| Comparator Or Baseline | Baseline 1 (unsubstituted 1-[(2,5-difluorophenyl)methanesulfonyl]azetidine): HBA Count = 3 [estimated]. Baseline 2 (3-methoxy analog): XLogP3 ≈ 1.3 [estimated]. |
| Quantified Difference | HBA increase of +4 over unsubstituted core; ΔXLogP ≈ -0.2 vs. 3-methoxy analog. |
| Conditions | In silico computed properties (PubChem 2021.05.07 release). Experimental logP/logD not available. |
Why This Matters
The elevated HBA count suggests stronger potential for polar interactions, which can enhance target affinity or alter off-target profiles compared to simpler azetidine sulfonamides; the moderate lipophilicity maintains a balance between solubility and membrane permeability.
- [1] PubChem. Computed Properties for CID 134161163. XLogP3 and Hydrogen Bond Acceptor Count. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] PubChem. Structural Search for Analogs. Estimated properties for unsubstituted and 3-methoxy derivatives. National Center for Biotechnology Information. View Source
